molecular formula C7H5F2IO B2713194 2,4-Difluoro-5-iodoanisole CAS No. 1936250-49-5

2,4-Difluoro-5-iodoanisole

Cat. No.: B2713194
CAS No.: 1936250-49-5
M. Wt: 270.017
InChI Key: UOCICMJFLQNAIF-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-iodoanisole, also known by its IUPAC name 1,5-difluoro-2-iodo-4-methoxybenzene, is an organic compound with the molecular formula C₇H₅F₂IO and a molecular weight of 270.02 g/mol . This compound is characterized by the presence of two fluorine atoms, one iodine atom, and a methoxy group attached to a benzene ring. It is commonly used in various chemical synthesis processes due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-iodoanisole typically involves the iodination of 2,4-difluoroanisole. One common method is the electrophilic aromatic substitution reaction, where 2,4-difluoroanisole is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions . The reaction proceeds as follows:

C7H6F2O+I2+Oxidizing AgentC7H5F2IO+By-products\text{C}_7\text{H}_6\text{F}_2\text{O} + \text{I}_2 + \text{Oxidizing Agent} \rightarrow \text{C}_7\text{H}_5\text{F}_2\text{IO} + \text{By-products} C7​H6​F2​O+I2​+Oxidizing Agent→C7​H5​F2​IO+By-products

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-iodoanisole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds.

    Coupling: Formation of biaryl compounds.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-iodoanisole depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. The methoxy group can participate in electron-donating or withdrawing interactions, influencing the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-5-iodoanisole is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and properties. The iodine atom’s larger size and higher reactivity compared to chlorine or bromine make it particularly useful in coupling reactions and as a precursor for further functionalization .

Properties

IUPAC Name

1,5-difluoro-2-iodo-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2IO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCICMJFLQNAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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